2-{4-[(tert-butylamino)methyl]phenoxy}acetamide
Description
2-{4-[(tert-butylamino)methyl]phenoxy}acetamide is an organic compound with the molecular formula C13H20N2O2 It is characterized by the presence of a phenoxy group substituted with a tert-butylamino methyl group and an acetamide moiety
Properties
IUPAC Name |
2-[4-[(tert-butylamino)methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)15-8-10-4-6-11(7-5-10)17-9-12(14)16/h4-7,15H,8-9H2,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJXQJVWIDLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(tert-butylamino)methyl]phenoxy}acetamide typically involves the reaction of 4-(tert-butylaminomethyl)phenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is usually achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the acetamide group can yield the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of the tert-butylamino group.
Reduction: Primary amines from the reduction of the acetamide group.
Substitution: Various substituted phenoxyacetamides depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group may interact with hydrophobic regions of proteins, altering their conformation and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-{4-[(dimethylamino)methyl]phenoxy}acetamide
- 2-{4-[(ethylamino)methyl]phenoxy}acetamide
- 2-{4-[(isopropylamino)methyl]phenoxy}acetamide
Comparison: Compared to its analogs, 2-{4-[(tert-butylamino)methyl]phenoxy}acetamide is unique due to the presence of the bulky tert-butyl group. This steric hindrance can influence its reactivity and interaction with biological targets, potentially enhancing its selectivity and efficacy in certain applications.
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